molecular formula C11H15NO B3058701 N-[4-(allyloxy)benzyl]-N-methylamine CAS No. 91245-89-5

N-[4-(allyloxy)benzyl]-N-methylamine

Cat. No.: B3058701
CAS No.: 91245-89-5
M. Wt: 177.24 g/mol
InChI Key: PSJUMJLTCQABFX-UHFFFAOYSA-N
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Description

Significance of Benzylamine (B48309) Derivatives in Organic Synthesis

Benzylamine and its derivatives are fundamental building blocks in organic chemistry, prized for their versatility in a wide array of chemical transformations. researchgate.net They serve as precursors to a multitude of compounds, including pharmaceuticals, agrochemicals, and materials. nih.gov The benzyl (B1604629) group can act as a protecting group for amines, which can be readily removed under various conditions. Furthermore, the amino group of benzylamines is nucleophilic, allowing for reactions such as alkylation, acylation, and condensation to form imines. The aromatic ring of benzylamine can also undergo electrophilic substitution reactions, further expanding its synthetic utility.

The synthesis of benzylamine derivatives can be achieved through various methods, including the reductive amination of benzaldehyde (B42025), the reaction of benzyl halides with amines, and the reduction of benzonitriles. researchgate.net For instance, N-substituted benzylamines can be synthesized via the reaction of benzylamine with alkyl halides or through reductive amination of benzaldehyde with a primary amine.

Table 1: Common Synthetic Routes to Benzylamine Derivatives
Reaction TypeReactantsProductsKey Features
Reductive AminationBenzaldehyde, Amine, Reducing AgentN-Substituted BenzylamineVersatile, wide range of amines can be used.
Nucleophilic SubstitutionBenzyl Halide, AmineN-Substituted BenzylamineDirect alkylation of the amine.
Reduction of NitrilesBenzonitrile (B105546), Reducing AgentBenzylamineUseful for preparing the primary amine.
N-AlkylationBenzylamine, Alkyl HalideN-AlkylbenzylamineStepwise introduction of alkyl groups.

Role of the N-Methylamine Moiety in Contemporary Chemical Structures

The N-methylamine group is a prevalent structural motif in a vast number of biologically active molecules, including many pharmaceuticals. researchgate.netresearchgate.net The presence of a methyl group on the nitrogen atom can significantly influence the physicochemical properties of a molecule, such as its basicity, lipophilicity, and metabolic stability. This, in turn, can affect its pharmacokinetic and pharmacodynamic profile. For example, N-methylation can alter a drug's ability to cross cell membranes and interact with its biological target.

In drug discovery, the introduction of an N-methyl group is a common strategy for lead optimization. nih.gov It can lead to improved potency, selectivity, and reduced toxicity. Many top-selling drugs contain the N-methylamine functionality, highlighting its importance in medicinal chemistry. researchgate.net The synthesis of N-methylamines often involves the reductive amination of formaldehyde (B43269) or the use of methylating agents. wikipedia.org

Synthetic Utility and Reactivity Profiles of Allyloxy Functional Groups

The allyloxy group is a versatile functional group in organic synthesis, primarily due to the reactivity of the allyl double bond and the ether linkage. organic-chemistry.org The double bond can participate in a variety of reactions, including addition reactions, oxidations, and cycloadditions. The allyloxy group is also known to undergo the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. wikipedia.orgbyjus.comlibretexts.orglibretexts.org

The Claisen rearrangement of an aryl allyl ether, upon heating, leads to the formation of an ortho-allyl phenol (B47542). libretexts.orglibretexts.org This researchgate.netresearchgate.net-sigmatropic rearrangement is a concerted pericyclic reaction that proceeds through a cyclic transition state. wikipedia.orgbyjus.com The reaction is a valuable tool for the synthesis of substituted phenols and has been utilized in the synthesis of numerous natural products.

Furthermore, the allyloxy group can serve as a protecting group for alcohols and phenols, as it is stable under a variety of reaction conditions and can be selectively cleaved when needed. organic-chemistry.org

Table 2: Reactivity of the Allyloxy Group
Reaction TypeDescriptionProduct Type
Claisen Rearrangement researchgate.netresearchgate.net-Sigmatropic rearrangement of an aryl allyl ether.o-Allylphenol
Electrophilic AdditionAddition of electrophiles across the double bond.Dihaloalkanes, Halohydrins, etc.
OxidationCleavage of the double bond or epoxidation.Aldehydes, Carboxylic acids, Epoxides
HydrogenationReduction of the double bond.Propoxy group

Overview of Related N-Substituted Amines and Ethers in Academic Literature

The academic literature is rich with studies on N-substituted amines and ethers due to their widespread applications. N-substituted benzylamines, for example, have been investigated for their potential as inhibitors of various enzymes and as intermediates in the synthesis of heterocyclic compounds. nih.gov The synthesis and reactivity of these compounds are continuously being explored to develop more efficient and selective methodologies.

Similarly, aryl ethers, including those with allylic substituents, are important intermediates in the synthesis of polymers, pharmaceuticals, and other fine chemicals. The Williamson ether synthesis is a classical and widely used method for the preparation of such ethers. organic-chemistry.org The reactivity of the ether linkage and any additional functional groups on the aromatic ring or the alkyl chain determines the synthetic utility of these compounds. The study of these related compounds provides a broader context for understanding the chemical behavior and potential of N-[4-(allyloxy)benzyl]-N-methylamine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(4-prop-2-enoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-3-8-13-11-6-4-10(5-7-11)9-12-2/h3-7,12H,1,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJUMJLTCQABFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368679
Record name N-[4-(allyloxy)benzyl]-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91245-89-5
Record name N-[4-(allyloxy)benzyl]-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for N 4 Allyloxy Benzyl N Methylamine and Its Analogs

Direct Synthesis Approaches for N-[4-(allyloxy)benzyl]-N-methylamine

Direct synthesis pathways offer efficient means to construct the target molecule, primarily through carbon-nitrogen bond formation and etherification.

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds. arkat-usa.orgorganic-chemistry.org In the context of this compound synthesis, this strategy involves the reaction of 4-(allyloxy)benzaldehyde with methylamine (B109427). The process begins with the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. vaia.com

A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄), often in combination with an acid like acetic acid, is a common and effective choice. arkat-usa.orgresearchgate.net This system is known to be efficient for the reduction of imines and iminium salts formed during the reaction. arkat-usa.org The reaction is typically performed in a suitable solvent such as methanol (B129727). Alternative reducing agents and systems include α-picoline-borane and catalytic hydrogenation over palladium on carbon (Pd/C). organic-chemistry.orggoogle.com A key advantage of reductive amination is its one-pot nature, which simplifies the experimental procedure and often leads to good yields. researchgate.net However, a potential side reaction is the formation of a tertiary amine by-product, where the newly formed secondary amine reacts with another molecule of the aldehyde. vaia.com

Starting MaterialsReducing SystemKey FeaturesReference
4-(allyloxy)benzaldehyde, MethylamineSodium Borohydride (NaBH₄) / Acetic AcidEffective for imine reduction; can be performed in methanol. arkat-usa.org
Aldehydes, Aminesα-Picoline-borane / Acetic AcidMild and efficient; can be conducted in methanol, water, or neat. organic-chemistry.org
Aromatic Aldehydes, AminesH₂ / Pd/CCatalytic hydrogenation is a common industrial method. google.com
Benzaldehyde (B42025), MethylamineGeneral Hydride Reducing AgentsRisk of tertiary amine (N,N-dibenzylamine) formation as a by-product. vaia.com

An alternative synthetic route involves the N-alkylation of amine precursors. This can be approached in two primary ways: alkylating 4-(allyloxy)benzylamine with a methylating agent or alkylating N-methylamine with a 4-(allyloxy)benzyl halide. Selective mono-N-methylation of primary amines can be challenging due to the potential for over-alkylation to form tertiary amines. semanticscholar.org

To achieve selective mono-methylation, various strategies have been developed. One method involves the use of N-trifluoroacetyl derivatives, which can be methylated with methyl iodide under basic conditions. rsc.org Another approach utilizes dimethyl carbonate (DMC) as a methylating agent, which is considered a greener alternative to traditional reagents like methyl halides. nih.gov Heterogeneous catalysts, such as supported nickel nanoparticles, have also been shown to effectively catalyze the selective mono-N-methylation of amines using methanol as the methylating agent. rsc.org These modern methods offer high selectivity and are often performed under milder conditions compared to classical approaches. nih.govrsc.org

Amine PrecursorMethylating AgentCatalyst/ConditionsSelectivityReference
Primary AminesDimethyl Carbonate (DMC)Cu-Zr Bimetallic NanoparticlesHigh selectivity for N-methylated amines (up to 91%). nih.gov
Primary AminesMethanolNi/ZnAlOₓGood to excellent yields (75.3–97.3%) of mono-N-methylated products. rsc.org
Primary AminesAlkyl Methyl CarbonatesY Faujasites (Zeolites)High selectivity (up to 95%) for mono-N-methyl derivatives. unive.it
N-Trifluoroacetyl AminesMethyl IodideBasic conditionsRapid and high-yielding mono-methylation. rsc.org

The precursor 4-(allyloxy)benzaldehyde is a key intermediate for the synthesis of the target compound. cymitquimica.com It is typically synthesized via a Williamson ether synthesis, which involves the reaction of 4-hydroxybenzaldehyde (B117250) with an allyl halide, such as allyl bromide. prepchem.com This reaction is generally carried out in the presence of a base to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile.

Commonly used bases include potassium carbonate or sodium bicarbonate, and the reaction is often performed in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). prepchem.commdpi.com The reaction mixture is typically heated to facilitate the substitution reaction. prepchem.commdpi.com Following the reaction, a simple workup and filtration can remove inorganic salts, and the product can be purified if necessary. prepchem.com This method provides a straightforward and efficient route to the required aldehyde precursor. orientjchem.org

Protecting Group Chemistry in this compound Synthesis

In more complex syntheses or when dealing with multifunctional molecules, protecting group chemistry becomes essential. Benzyl (B1604629) groups are frequently used to protect amines, and their selective removal is a critical step.

While not directly the target structure, the 4-(alkylamino)benzyl group serves as an interesting and useful protecting group for amines in organic synthesis. semanticscholar.org This strategy involves introducing the 4-(alkylamino)benzyl group onto a primary or secondary amine. The resulting protected amine is stable under various reaction conditions. The key advantage of this protecting group is its susceptibility to cleavage under specific, mild conditions, often involving trifluoroacetic acid (TFA). semanticscholar.orgresearchgate.net This allows for the deprotection of the amine without affecting other sensitive functional groups that might be unstable to harsher deprotection methods like hydrogenolysis. semanticscholar.org

The removal of a benzyl group from a tertiary amine, such as an N-benzyl-N-methylamine derivative, is a common transformation in organic synthesis. organic-chemistry.org While catalytic hydrogenolysis over palladium is a well-established method, it is not always suitable for molecules containing other reducible functional groups, such as the allyl group in the target compound. ox.ac.uk

Therefore, chemoselective methods for N-debenzylation are highly valuable. Oxidative debenzylation using ceric ammonium (B1175870) nitrate (B79036) (CAN) is an effective method that cleanly removes the N-benzyl group from tertiary amines, affording the corresponding secondary amine. st-andrews.ac.ukst-andrews.ac.ukrsc.orgrsc.org This method has been shown to be selective, leaving other functionalities like O-benzyl ethers and esters intact. st-andrews.ac.ukrsc.org Another mild and efficient reagent for this transformation is α-chloroethyl chloroformate. thieme-connect.com These oxidative and chemical cleavage methods provide crucial alternatives to hydrogenolysis, enabling the selective deprotection of N-benzyl amines in the presence of sensitive functional groups. researchgate.net

ReagentReaction ConditionsSelectivityReference
Ceric Ammonium Nitrate (CAN)Aqueous conditionsChemoselective for N-benzyl groups over O-benzyl ethers, esters, and amides. st-andrews.ac.ukrsc.org
α-Chloroethyl ChloroformateMild conditionsEfficient for N-debenzylation of tertiary amines. thieme-connect.com
Diisopropyl Azodicarboxylate (DIAD)THF, followed by acidic hydrolysisSelective in the presence of azido (B1232118) and O-benzyl groups. geocities.ws
Palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C), H₂Ethanol, sometimes with acidStandard hydrogenolysis; may reduce other groups like alkenes. nih.gov

Advanced Synthetic Transformations Involving this compound Precursors

Advanced synthetic strategies involving this compound precursors focus on leveraging the molecule's functional groups—the allyl ether and the N-benzylamine system—to construct more complex structures. These transformations are key to accessing a wide range of analogs with potential applications in various fields of chemical research.

The allyloxy and benzylamine (B48309) functionalities within precursors serve as handles for a variety of intramolecular reactions, leading to the formation of new heterocyclic systems and rearranged isomers.

Sigmatropic Rearrangements: The allyloxyaryl motif is a classic substrate for sigmatropic rearrangements, most notably the Claisen rearrangement. While the researchgate.netresearchgate.net-sigmatropic Claisen rearrangement is common for allyl aryl ethers, other pathways like the researchgate.netresearchgate.net O-to-C rearrangement can also occur, often catalyzed by transition metals. For instance, an asymmetric researchgate.netresearchgate.net O-to-C rearrangement of related alkyl 2-allyloxy-1-naphthoates has been achieved using a chiral π–Cu(II) complex, yielding highly functionalized β-naphthalenone derivatives with an all-carbon quaternary stereocenter. researchgate.netnih.gov This dearomatization strategy highlights a potential pathway for transforming the allyloxybenzyl framework. Similarly, N-allyl or O-allyl systems related to the target structure can undergo researchgate.netnih.gov sigmatropic rearrangements, such as the aza- researchgate.netnih.gov-Wittig rearrangement, which can be used to control stereochemistry. researchgate.net

Radical and Catalyzed Cyclizations: Intramolecular cyclization of precursors like N-allyl propiolamides offers an efficient route to construct substituted γ-lactams, which are significant structural motifs in biologically active compounds. scispace.com These cyclizations can be mediated by radicals or transition metal catalysts. For example, treatment of N-allyl propiolamides with tributyltin hydride (Bu3SnH) and a radical initiator leads to α-stannylmethylene γ-lactams via a 5-exo cyclization. scispace.com Furthermore, enantioselective oxidative cyclization of N-allyl carboxamides, catalyzed by a chiral iodoarene, can produce highly enantioenriched oxazolines and other N-heterocycles. chemrxiv.org Such strategies could be adapted to precursors of this compound where the amine is part of an amide, enabling access to complex chiral heterocyclic analogs.

Reaction TypePrecursor TypeKey Reagents/CatalystsProduct TypeRef.
Asymmetric researchgate.netresearchgate.net O-to-C RearrangementAlkyl 2-allyloxy-1/3-naphthoatesChiral π–Cu(II) complexβ-Naphthalenone derivatives researchgate.netnih.gov
Aza- researchgate.netnih.gov-Wittig RearrangementN-Alkyl N-allyl α-amino estersLewis Acid or CH3IN-Alkyl C-allyl glycine (B1666218) esters researchgate.net
Radical CyclizationN-Allyl propiolamidesBu3SnH, AIBNα-Stannylmethylene γ-lactams scispace.com
Enantioselective Oxidative CyclizationN-Allyl carboxamidesChiral iodoarene catalystEnantioenriched oxazolines chemrxiv.org
Base-Catalyzed CyclizationN-Benzyl-N-methyl-propiolamidesPotassium tert-butoxide (tBuOK)α-Methylene-β-lactams researchgate.net

Cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the diversification of the aromatic core and the synthesis of complex analogs.

Suzuki–Miyaura Coupling: This palladium-catalyzed reaction is highly effective for creating C(sp²)–C(sp²) bonds. A halogenated precursor, such as N-[4-(allyloxy)-3-bromobenzyl]-N-methylamine, could be coupled with a wide variety of aryl, heteroaromatic, or alkenyl boronic acids or esters. nih.gov This methodology has proven robust for coupling diverse functionalities onto bromoaniline scaffolds, demonstrating tolerance for unprotected amine groups and a wide range of electronic and steric properties on the coupling partners. nih.gov This allows for the straightforward introduction of new aryl or vinyl substituents onto the benzene (B151609) ring of this compound analogs.

Heck and Sonogashira Couplings: The Heck reaction would allow for the introduction of alkenyl groups, while the Sonogashira coupling would introduce alkynyl moieties onto a halogenated aromatic precursor. These reactions expand the range of accessible analogs to include those with styrenyl or phenylethynyl substituents, which can serve as handles for further synthetic transformations.

C-N Bond Formation: While the core structure already contains a C-N bond, cross-coupling reactions can be used to synthesize analogs where the nitrogen atom is part of a larger heterocyclic system. For example, nickel/photoredox dual catalysis has been employed for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to afford chiral N-benzylic heterocycles. nih.gov Additionally, methods for the direct C-H activation and coupling of benzylic C-H bonds with azoles provide a route to N-benzylic heterocycles with controlled regioselectivity. nih.gov

Coupling ReactionHalide/PrecursorCoupling PartnerCatalyst SystemProduct FeatureRef.
Suzuki–MiyauraAryl BromideBenzyl/Alkyl/Aryl/Alkenyl Boronic EsterPd catalyst (e.g., CataXCium A Pd G3)Aryl/Alkenyl Linkage nih.gov
Ni/Photoredox CouplingAryl Bromideα-N-heterocyclic trifluoroborateNi catalyst / BiOX ligand / Ir photocatalystChiral N-Benzylic Heterocycle nih.gov
Nucleophilic Aromatic Substitution4-Chloroquinoline4-(Benzyloxy)benzylamineDIPEA, DMSOC(aryl)-N linkage nih.gov

Introducing chirality into the structure of this compound analogs can be achieved through various stereoselective methods, targeting either the benzylic position, the allyl group, or newly formed stereocenters from cyclization reactions.

Use of Chiral Auxiliaries: A classical approach involves the use of chiral α-substituted benzylamines as reagents or auxiliaries. google.com These can be reacted with racemic substrates to form diastereomeric intermediates that can be separated. Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched product. This method is particularly useful for establishing stereochemistry in processes involving the amine functionality. google.com

Asymmetric Catalysis: Modern synthetic chemistry heavily relies on asymmetric catalysis to create chiral molecules with high enantioselectivity.

Asymmetric Cross-Coupling: As mentioned, Ni/photoredox dual catalysis using chiral bi-oxazoline (BiOX) ligands enables the enantioselective cross-coupling of benzylic precursors with aryl halides, providing a direct route to enantioenriched N-benzylic compounds. nih.gov

Asymmetric Rearrangements: The use of chiral catalysts, such as the π–Cu(II) complex in researchgate.netresearchgate.net O-to-C rearrangements, can transform an achiral allyloxy precursor into a chiral product containing a new stereocenter. researchgate.netnih.gov

Asymmetric Cyclizations: The enantioselective oxidative cyclization of N-allyl amide precursors using chiral hypervalent iodine catalysts is a powerful method for generating chiral oxazolines. chemrxiv.org This strategy creates a stereocenter on the carbon adjacent to the nitrogen atom, derived from the double bond of the allyl group. This approach is valuable for constructing chiral 5-membered N-heterocycles from precursors that could be derived from this compound. chemrxiv.org

Stereoselective MethodTarget ChiralityKey ComponentExample OutcomeRef.
Chiral AuxiliaryN-containing stereocenterChiral α-substituted benzylamineSeparation of diastereomeric intermediates google.com
Asymmetric Cross-CouplingBenzylic stereocenterNi/Photoredox catalyst with chiral BiOX ligandEnantioenriched N-benzylic heterocycles nih.gov
Asymmetric researchgate.netresearchgate.net O-to-C RearrangementQuaternary carbon stereocenterChiral π–Cu(II) complexEnantioenriched β-naphthalenones researchgate.netnih.gov
Enantioselective Oxidative CyclizationStereocenter in a heterocycleChiral triazole-substituted iodoarene catalystEnantioenriched 5-oxazolines chemrxiv.org

Iii. Spectroscopic and Structural Characterization Techniques for N 4 Allyloxy Benzyl N Methylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For N-[4-(allyloxy)benzyl]-N-methylamine, a combination of proton (¹H) and carbon-13 (¹³C) NMR, along with advanced two-dimensional techniques, allows for a complete assignment of its structure.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the various protons in the allyloxy, benzyl (B1604629), and methyl groups.

The aromatic protons on the benzene (B151609) ring typically appear as two doublets in the range of δ 6.8-7.3 ppm, characteristic of a 1,4-disubstituted benzene ring. The benzylic protons (Ar-CH₂-N) are expected to produce a singlet at approximately δ 3.4-3.7 ppm. The N-methyl protons (N-CH₃) would also give a singlet, but further upfield, around δ 2.2-2.5 ppm.

The protons of the allyloxy group have characteristic chemical shifts. The O-CH₂ protons would appear as a doublet around δ 4.5 ppm. The terminal vinyl protons (=CH₂) are expected to show two distinct signals, a doublet of doublets for the cis and trans protons around δ 5.2-5.4 ppm. The internal vinyl proton (-CH=) would appear as a multiplet in the region of δ 5.9-6.1 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (ortho to O-allyl) 6.8-7.0 Doublet
Aromatic (ortho to CH₂-N) 7.2-7.3 Doublet
Benzylic (Ar-CH₂) 3.4-3.7 Singlet
N-Methyl (N-CH₃) 2.2-2.5 Singlet
Allyl (O-CH₂) ~4.5 Doublet
Allyl (=CH₂) 5.2-5.4 Doublet of Doublets
Allyl (-CH=) 5.9-6.1 Multiplet

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons will show signals in the downfield region of the spectrum. The carbon attached to the oxygen of the allyloxy group (C-O) is expected to resonate at approximately δ 158 ppm, while the other aromatic carbons will appear in the range of δ 114-131 ppm. The benzylic carbon (Ar-CH₂) is anticipated to have a chemical shift around δ 58-60 ppm. The N-methyl carbon (N-CH₃) will be found further upfield, typically around δ 42-44 ppm.

For the allyloxy group, the O-CH₂ carbon is expected at approximately δ 69 ppm. The terminal vinyl carbon (=CH₂) will likely appear around δ 117 ppm, and the internal vinyl carbon (-CH=) is predicted to be in the region of δ 133 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Aromatic (C-O) ~158
Aromatic (C-CH₂) ~131
Aromatic (CH) 114-130
Benzylic (Ar-CH₂) 58-60
N-Methyl (N-CH₃) 42-44
Allyl (O-CH₂) ~69
Allyl (=CH₂) ~117
Allyl (-CH=) ~133

While ¹H and ¹³C NMR provide the basic structural framework, advanced two-dimensional (2D) NMR techniques are crucial for confirming the connectivity and spatial relationships between atoms. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed for an unambiguous structural assignment of this compound.

COSY would reveal the coupling between adjacent protons, for instance, confirming the connectivity within the allyl group by showing correlations between the -CH= and =CH₂ protons.

HSQC would establish the direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of each protonated carbon.

HMBC provides information about longer-range (two or three bond) correlations between protons and carbons. This would be instrumental in confirming the connection of the allyloxy group to the benzene ring and the benzylamine (B48309) moiety to the other side of the ring.

Mass Spectrometry (MS) Characterization of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound, with a molecular formula of C₁₁H₁₅NO, the calculated exact mass would be approximately 177.1154 g/mol . An experimental HRMS measurement confirming this exact mass would provide strong evidence for the correct elemental formula of the synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC is used to separate the components of a mixture, and MS is used to identify each component. For this compound, GC-MS would be used to assess its purity and confirm its identity.

The mass spectrum obtained from the GC-MS analysis would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (177 g/mol ). Additionally, a characteristic fragmentation pattern would be observed. Key fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion or a related benzyl cation fragment. Cleavage of the allyl group could also be a prominent fragmentation pathway.

Mechanistic Fragmentation Studies via MS.

Mass spectrometry (MS) provides critical insights into the structure of this compound by analyzing its fragmentation patterns upon ionization. While direct electron ionization (EI) studies are not extensively detailed in the literature for this specific compound, the fragmentation mechanisms can be reliably inferred from studies on analogous protonated N-benzylamines and related structures using techniques like electrospray ionization-tandem mass spectrometry (ESI-MS/MS). nih.govresearchgate.netresearchgate.net

Under typical ESI conditions, the molecule would be protonated to form the molecular ion [M+H]⁺. The primary fragmentation pathways for such N-benzylated cations are dominated by cleavages around the nitrogen atom and rearrangements involving the benzyl group. researchgate.netnih.gov A key fragmentation route for protonated benzylamines is the cleavage of the Cζ-Nε bond, which links the benzyl group to the nitrogen atom. nih.gov This process is charge-directed and leads to the formation of a highly stable benzylic or tropylium carbocation. nih.govcore.ac.uk

For this compound, the fragmentation cascade is expected to proceed through several key steps:

Formation of the Allyloxybenzyl Cation: The most prominent fragmentation pathway involves the heterolytic cleavage of the benzyl C-N bond. This results in the formation of a neutral methylamine (B109427) molecule and a resonance-stabilized 4-(allyloxy)benzyl cation. This cation can further rearrange to the even more stable 4-(allyloxy)tropylium ion. nih.gov The high stability of this aromatic cation makes it an effective leaving group and a dominant peak in the mass spectrum. nih.gov

Alpha-Cleavage: Another common pathway for amines is alpha-cleavage, involving the loss of a hydrogen atom from the benzylic carbon, leading to the formation of an iminium ion.

Fragmentation of the Allyl Group: The allyloxy moiety can undergo its own characteristic fragmentation, such as the loss of the allyl radical (C₃H₅•) to yield a 4-hydroxybenzyl fragment, or cleavage to produce an allyl cation.

The proposed fragmentation pathways are summarized in the table below.

Proposed Fragment Ionm/z (Mass-to-Charge Ratio)Origin/Mechanism
[C₁₁H₁₅NO+H]⁺ (Molecular Ion)178Protonation of the parent molecule.
[C₁₀H₁₁O]⁺ (4-allyloxybenzyl/tropylium cation)147Cleavage of the benzylic C-N bond. nih.gov
[C₇H₇]⁺ (Tropylium ion)91Loss of the allyloxy group from the benzyl cation. core.ac.uk
[C₃H₅]⁺ (Allyl cation)41Cleavage of the ether C-O bond.

These fragmentation patterns, particularly the formation of the stable benzyl or tropylium cation, are characteristic features in the mass spectra of benzylamines and related compounds. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although the crystal structure of this compound itself is not publicly available, analysis of its derivatives provides a clear blueprint for how such a study would be conducted and the nature of the expected results. mdpi.comresearchgate.net

In a typical SCXRD experiment, a suitable single crystal of a derivative is grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions, bond lengths, bond angles, and torsion angles are determined. mdpi.com For example, studies on copper(II) Schiff base complexes derived from methoxybenzylamine have successfully elucidated their molecular geometry and crystal system. mdpi.com Similarly, analysis of 3-nitrocoumarin (B1224882) derivatives has revealed details about their planar moieties and the arrangement of substituent groups. researchgate.net

An analysis of an this compound derivative would be expected to yield a comprehensive set of crystallographic data, as illustrated in the hypothetical table below.

ParameterHypothetical Value/Information
Crystal Systeme.g., Monoclinic or Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensions (a, b, c)Specific lengths in Ångströms (Å)
Unit Cell Angles (α, β, γ)Specific angles in degrees (°)
Volume (V)Specific volume in ų
Molecules per Unit Cell (Z)An integer value (e.g., 4)
Selected Bond Lengths (e.g., C-N, C-O)Precise distances in Å
Selected Bond Angles (e.g., C-N-C)Precise angles in °

This data would confirm the molecular connectivity and provide precise details about the conformation of the allyloxy and methylamine groups relative to the benzyl ring.

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. gla.ac.uk Understanding these interactions is crucial for rationalizing the solid-state properties of a material. gla.ac.ukmdpi.com For a molecule like this compound, several types of interactions would dictate its crystal structure.

The primary forces at play would include:

π-π Stacking: The aromatic benzyl rings are capable of engaging in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. These interactions are significant in the packing of many aromatic compounds and contribute substantially to crystal stability. nih.gov

C-H···π Interactions: Hydrogen atoms attached to carbon can act as weak hydrogen bond donors to the π-system of an aromatic ring. These interactions are increasingly recognized as important directional forces in crystal engineering. nih.gov

Unlike primary or secondary amines, the tertiary amine in this compound cannot act as a hydrogen bond donor. However, the nitrogen atom could potentially act as a weak hydrogen bond acceptor. The ether oxygen in the allyloxy group could also participate as a hydrogen bond acceptor in derivative structures or co-crystals. gla.ac.uk The analysis of the crystal structure would involve identifying and quantifying these interactions to understand how they collectively guide the formation of the three-dimensional lattice. gla.ac.uknih.gov

Infrared (IR) Spectroscopy for Functional Group Identification in this compound.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds, an IR spectrum provides a molecular fingerprint. libretexts.org The spectrum of this compound is expected to display a series of characteristic absorption bands that confirm the presence of its key structural components: the substituted aromatic ring, the allyl group, the ether linkage, and the tertiary amine.

Based on established correlation tables and spectra of analogous compounds, the principal IR absorptions for this compound can be predicted. libretexts.orgresearchgate.netnist.gov

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000Medium-Weak
Alkene (=C-H)Stretching3100 - 3020Medium
Aliphatic C-H (CH₃, CH₂)Stretching3000 - 2850Medium-Strong
Aromatic C=CStretching1600 - 1585 & 1500 - 1400Medium-Strong
Alkene C=CStretching1680 - 1640Medium-Weak
Aromatic C-O (Ether)Stretching1270 - 1200 (Asymmetric)Strong
Aliphatic C-O (Ether)Stretching1150 - 1070 (Symmetric)Strong
C-N (Tertiary Amine)Stretching1250 - 1020Weak-Medium
Aromatic C-HOut-of-Plane Bending900 - 675Strong
Alkene =C-HOut-of-Plane Bending1000 - 650Strong

Data compiled from general IR spectroscopy principles and data for related compounds. libretexts.orgresearchgate.netnist.govaip.org

The C-H stretching region just above 3000 cm⁻¹ would show peaks for both aromatic and vinyl C-H bonds, while the region just below 3000 cm⁻¹ would feature absorptions from the aliphatic C-H bonds of the methyl and methylene (B1212753) groups. libretexts.org The aromatic C=C stretching vibrations typically appear as a pair of sharp bands in the 1600-1450 cm⁻¹ region. The strong absorptions corresponding to the asymmetric and symmetric C-O stretching of the aryl alkyl ether are highly characteristic. researchgate.net Finally, the strong out-of-plane C-H bending bands in the fingerprint region would help confirm the substitution pattern of the aromatic ring.

Iv. Structure Activity Relationship Sar Studies of N 4 Allyloxy Benzyl N Methylamine Derivatives

Rational Design and Synthesis of N-[4-(allyloxy)benzyl]-N-methylamine Analogs for SAR Probing

The rational design of analogs of this compound is a systematic process aimed at elucidating the key structural features required for a specific biological activity. This process typically involves the synthesis of a series of compounds where specific parts of the parent molecule are methodically altered. The synthesis of such analogs often begins with commercially available starting materials, such as 4-hydroxybenzaldehyde (B117250) or 4-cyanophenol. nih.gov For instance, the allyloxy group can be introduced via a Williamson ether synthesis, where the phenolic hydroxyl group is reacted with an allyl halide. The benzylamine (B48309) moiety can then be formed through reductive amination of the corresponding benzaldehyde (B42025) with methylamine (B109427) or by reduction of a benzonitrile (B105546) to a benzylamine followed by N-methylation. nih.gov

The design of new analogs is guided by the desire to probe the importance of various structural components: the N-methyl group, the benzylamine linker, the allyloxy group, and the aromatic benzyl (B1604629) ring. Modifications may include altering the N-substituent, changing the length and nature of the linker, modifying the allyl group, and introducing various substituents onto the benzyl ring. researchgate.net

The synthesis of a library of analogs allows for a comprehensive SAR study. For example, in the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors, a similar scaffold, an extensive library of compounds was synthesized to explore the effects of substituents on different parts of the molecule, leading to the identification of potent inhibitors. acs.org This highlights the importance of a systematic synthetic approach to generate a diverse set of molecules for biological evaluation.

Influence of Allyloxy Moiety Modifications on Targeted Biological Activity

The allyloxy moiety is a key structural feature of this compound, and its modification can significantly impact biological activity. The double bond in the allyl group provides a site for potential metabolic transformations and can also engage in specific interactions with biological targets.

In the context of this compound, extending the allylic chain to a butenyloxy or pentenyloxy group could probe the size of the binding pocket in the target receptor. Conversely, shortening the chain to a vinyloxy group would bring the double bond closer to the phenyl ring, potentially altering its electronic properties and interactions.

Saturation of the allyl group to a propyl group would remove the π-system, which could be crucial for certain receptor interactions, such as π-π stacking or hydrophobic interactions. The table below illustrates hypothetical modifications to the allyloxy group and the potential impact on biological activity based on general medicinal chemistry principles.

Modification of Allyloxy GroupRationale for ModificationPredicted Impact on Activity
Propoxy (Saturated)To assess the importance of the double bond for activity.Activity may decrease if the π-system is involved in binding.
Propargyloxy (Triple bond)To introduce a linear, rigid moiety and explore different electronic interactions.Activity may change due to altered geometry and electronics.
Butenyloxy (Extended chain)To probe the size of the hydrophobic binding pocket.Activity may increase or decrease depending on the fit within the receptor.

While the allyl group itself is achiral, modifications to it could introduce a chiral center. For example, replacement of the allyl group with a crotyl group (but-2-enyloxy) would result in (E) and (Z) isomers. Furthermore, if the chain were to be functionalized, for instance with a hydroxyl group, a stereocenter would be created. The stereochemistry of a molecule can be critical for its interaction with chiral biological targets like receptors and enzymes. researchgate.net It is a well-established principle that enantiomers of a chiral drug can exhibit different pharmacological activities and metabolic profiles. researchgate.net

For example, in a study of 16-bromomethyl-3,17-estradiols, the different stereoisomers displayed significantly different binding affinities for the estrogen receptor. nih.gov This underscores the importance of stereochemistry in drug-receptor interactions. Therefore, if chiral analogs of this compound were to be synthesized, it would be essential to separate and test the individual enantiomers to fully understand the SAR.

Benzyl Ring Substituent Effects on Pharmacological Profiles

The electronic and steric properties of substituents on the benzyl ring can dramatically influence the pharmacological profile of this compound derivatives. These substituents can affect the molecule's pKa, lipophilicity, and its ability to form specific interactions with the target protein.

Substituents on the benzyl ring can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as methoxy (B1213986) (-OCH3) and methyl (-CH3), increase the electron density of the aromatic ring, which can enhance interactions with electron-deficient regions of a receptor. libretexts.org EWGs, such as nitro (-NO2) and cyano (-CN), decrease the electron density of the ring, which may be favorable for interactions with electron-rich pockets. libretexts.org

The steric bulk of a substituent is another critical factor. Large, bulky groups can cause steric hindrance, preventing the molecule from fitting into the binding site. Conversely, a bulky group may be necessary to occupy a specific hydrophobic pocket and enhance binding affinity.

In a study of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, it was found that derivatives with small substituents like methyl or methoxyl groups in the para-position of the benzene (B151609) ring exhibited good antimicrobial activity. researchgate.net This suggests that for that particular scaffold, smaller substituents are preferred.

The following table summarizes the potential effects of different types of substituents on the benzyl ring of this compound analogs.

Substituent TypeExampleElectronic EffectSteric EffectPotential Impact on Activity
Electron-Donating-OCH3Increases ring electron densityModerateMay enhance binding to electron-deficient sites.
Electron-Withdrawing-ClDecreases ring electron densitySmallMay enhance binding to electron-rich sites.
Bulky Alkyl-C(CH3)3Electron-donatingLargeMay cause steric hindrance or improve hydrophobic interactions.

The position of a substituent on the benzyl ring (ortho, meta, or para relative to the benzylic carbon) can have a significant impact on the molecule's conformation and its interaction with a biological target. For this compound, the parent compound has the allyloxy group at the para position. Moving this group to the ortho or meta position would create positional isomers with potentially different biological activities.

For instance, an ortho-allyloxy group could sterically hinder the rotation of the benzyl ring or engage in intramolecular hydrogen bonding if other suitable groups are present. A meta-allyloxy group would alter the electronic distribution of the ring in a different manner compared to the para-substituent.

In a study on N-nitrosomethylaniline, the position of substituents on the aromatic ring was shown to influence its carcinogenic activity. nih.gov This highlights that the precise placement of functional groups is a key determinant of a molecule's biological effect. Therefore, the synthesis and evaluation of positional isomers of substituted this compound analogs would be a critical component of a thorough SAR investigation.

Research Findings on this compound and its Derivatives Remain Elusive

Despite extensive searches of scientific literature and chemical databases, specific structure-activity relationship (SAR) studies focusing on this compound and its derivatives are not publicly available. Consequently, a detailed analysis of how substitutions on the N-methylamine nitrogen or modifications to the linker region impact the functional selectivity and pharmacophoric significance of this specific compound cannot be provided at this time.

The requested article, which was to be structured around an in-depth examination of the SAR of this compound derivatives, hinges on the availability of published research data. The absence of such specific studies prevents a scientifically accurate and informative discussion on the following intended topics:

Analysis of Linker Region Modifications and their Pharmacophoric Significance:This subsection was intended to explore how alterations to the chemical bridge (linker) connecting the benzyl and amine moieties affect the molecule's interaction with its target, a key aspect of its pharmacophore.

While general principles of medicinal chemistry and SAR exist, applying them to a specific, unstudied compound without experimental data would be speculative and fall outside the bounds of a scientifically rigorous article. The current body of public scientific literature does not appear to contain the necessary research findings to construct the requested detailed analysis for this compound.

V. Mechanistic Investigations of N 4 Allyloxy Benzyl N Methylamine Reactivity and Transformations

Proposed Reaction Mechanisms and Identification of Intermediates in Synthesis

The synthesis of N-[4-(allyloxy)benzyl]-N-methylamine can be approached through several mechanistic pathways, primarily involving nucleophilic substitution or reductive amination.

One common and direct method is the N-alkylation of a precursor amine with an appropriate alkyl halide, which proceeds via a nucleophilic aliphatic substitution mechanism. wikipedia.org This can be achieved in two primary ways:

Allylation of N-methyl-4-hydroxybenzylamine: This route involves the reaction of N-methyl-4-hydroxybenzylamine with an allyl halide (e.g., allyl bromide). The reaction is typically a bimolecular nucleophilic substitution (SN2) where the phenoxide, formed by deprotonating the hydroxyl group with a base, acts as a nucleophile attacking the allyl bromide.

Alkylation of 4-(allyloxy)benzylamine: This pathway involves reacting 4-(allyloxy)benzylamine with a methylating agent.

A more direct synthesis involves the reaction of ammonia (B1221849) or an amine with an alkyl halide. wikipedia.org However, these reactions are often complicated by the tendency of the product to react further, leading to mixtures of primary, secondary, and tertiary amines. wikipedia.orgmasterorganicchemistry.com

A second major pathway is reductive amination . This two-step, one-pot process involves the reaction of 4-(allyloxy)benzaldehyde with methylamine (B109427). google.com The initial reaction is the formation of an imine intermediate through the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. This imine is then reduced in situ to the final secondary amine product, this compound. Common reducing agents for this step include sodium borohydride (B1222165) or catalytic hydrogenation.

A proposed mechanism for the deprotection of related 4-(alkylamino)benzylamides involves the initial protonation of the weakly basic amide's nitrogen atom when treated with an acid like trifluoroacetic acid (TFA). semanticscholar.org While this applies to cleavage rather than synthesis, it highlights the reactivity of the benzylic position and the potential for intermediate carbocation formation under acidic conditions.

Table 1: Key Intermediates in Proposed Synthesis Pathways

Synthesis Pathway Precursors Key Intermediate(s) Mechanism
Nucleophilic Substitution 4-(allyloxy)benzyl chloride + Methylamine Quaternary ammonium (B1175870) salt (initially) SN2
Reductive Amination 4-(allyloxy)benzaldehyde + Methylamine Imine (Schiff base) Nucleophilic addition, Dehydration, Reduction

Role of Catalytic Systems and Optimization of Reaction Conditions

Catalytic systems play a pivotal role in enhancing the efficiency, selectivity, and environmental friendliness of the synthesis of this compound, particularly in N-alkylation reactions using alcohols as alkylating agents. mdpi.com These methods are considered greener alternatives to using alkyl halides. wikipedia.org

Hydrogen-Borrowing Catalysis: A prominent method for N-alkylation with alcohols is the "hydrogen-borrowing" or "self-hydrogen transfer" reaction. mdpi.com In a potential synthesis of the target compound from 4-(allyloxy)benzyl alcohol and methylamine, this mechanism involves three catalyst-mediated steps:

Oxidation of the alcohol to an aldehyde intermediate.

Condensation of the aldehyde with the amine to form an imine.

Reduction of the imine to the final amine, using the hydrogen "borrowed" in the first step. mdpi.com

Various transition metal catalysts, including those based on iridium and ruthenium, are effective for this transformation. nih.gov

Heterogeneous Catalysis: The development of non-noble metal heterogeneous catalysts is highly desirable for industrial applications. researchgate.net Titanium hydroxide (B78521) has been reported as a cheap and efficient heterogeneous catalyst for the N-alkylation of amines with alcohols, showing high selectivity (over 90%) towards secondary amines. researchgate.netacs.org The proposed mechanism involves the dehydration of the alcohol to an ether, followed by the cleavage of the C-O bond by the amine. researchgate.netacs.org

Base-Catalyzed Reactions: N-alkylation of amines with alcohols can also be performed effectively using only catalytic amounts of a base (e.g., KOtBu) under air, avoiding transition metal catalysts entirely. lu.seresearchgate.net The proposed mechanism involves the air oxidation of the alcohol to an aldehyde, condensation to an unsaturated intermediate, and subsequent transfer hydrogenation. lu.seresearchgate.net

Optimization of these reactions involves systematically varying parameters such as the choice of catalyst, solvent, base, temperature, and reactant ratios to maximize the yield and purity of the desired product. nsf.govresearchgate.net

Table 2: Comparison of Catalytic Systems for N-Alkylation of Amines

Catalytic System Typical Catalyst Alkylating Agent Key Features
Hydrogen-Borrowing Iridium or Ruthenium complexes nih.gov Alcohol One-pot, three-step cascade reaction. mdpi.com
Heterogeneous Titanium hydroxide researchgate.net Alcohol High selectivity, catalyst is recoverable. researchgate.net
Base-Catalyzed KOtBu researchgate.net Alcohol Transition-metal-free, operates under air. lu.se

Photochemical Activation and Rearrangement Pathways of Allyloxy-Containing Moieties

The allyloxy group in this compound is susceptible to photochemical activation, leading primarily to the photo-Claisen rearrangement . This reaction is a powerful tool for forming carbon-carbon bonds and is mechanistically distinct from the more common thermal Claisen rearrangement. byjus.comresearchgate.net

The photo-Claisen rearrangement of an aryl allyl ether, such as the allyloxybenzyl moiety, proceeds through the formation of ortho- and para-substituted phenols upon irradiation with light. researchgate.net The proposed mechanism involves the following key steps:

Homolytic Cleavage: Upon photoexcitation, the C-O bond of the ether cleaves homolytically, generating a radical pair (an allylic radical and a phenoxy radical) contained within a solvent cage.

In-Cage Recombination: The radical pair can recombine within the solvent cage at the ortho or para positions of the aromatic ring.

Tautomerization: The resulting intermediate quickly tautomerizes to yield the stable aromatic phenol (B47542) product.

For this compound, this pathway would be expected to yield primarily 2-allyl-4-((methylamino)methyl)phenol . The reaction is favored in polar protic solvents like methanol (B129727). researchgate.net This transformation provides a route to novel phenol derivatives that may be difficult to access through thermal methods. acgpubs.org

Chemoselectivity and Regioselectivity in Derivatization Reactions

The structure of this compound presents multiple reactive sites, making chemoselectivity and regioselectivity key considerations in its derivatization.

Reactive Sites:

Secondary Amine: The nitrogen atom is nucleophilic and can undergo further alkylation, acylation, or reaction with electrophiles.

Allyl Group: The carbon-carbon double bond can participate in addition reactions (e.g., hydrogenation, halogenation) or undergo rearrangement.

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating allyloxy and alkylamino groups, which are both ortho-, para-directing.

Regioselectivity in Rearrangement: The Claisen rearrangement of the allyl phenyl ether moiety is a classic example of a regioselective reaction. wikipedia.org In the thermal Claisen rearrangement, the allyl group migrates preferentially to the ortho position. If both ortho positions are blocked, a subsequent Cope rearrangement can occur, moving the allyl group to the para position. organic-chemistry.org The regioselectivity can also be influenced by substituents on the aromatic ring; electron-donating groups can favor para-substitution, while electron-withdrawing groups favor ortho-substitution. wikipedia.org Recent studies on related 3-allyloxy-4H-chromenones have shown that regioselectivity between researchgate.netacs.org- and researchgate.netresearchgate.net-rearrangements can be controlled by adjusting the catalyst and substrate. nih.gov

Chemoselectivity Challenges: A major challenge is achieving selective modification at one site without affecting others. For example, performing an electrophilic substitution on the aromatic ring could be complicated by the reactivity of the amine and the allyl double bond. To achieve selectivity, protection-deprotection strategies are often employed. The secondary amine could be protected as an amide or carbamate (B1207046) before carrying out reactions on the aromatic ring or the allyl group. semanticscholar.orgresearchgate.net

Vi. Computational Chemistry and Molecular Modeling Studies of N 4 Allyloxy Benzyl N Methylamine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-[4-(allyloxy)benzyl]-N-methylamine. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic structure of the molecule, which in turn predicts its stability, reactivity, and spectroscopic characteristics. epstem.net

DFT methods, particularly using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are commonly used to optimize the molecular geometry and calculate various electronic parameters. epstem.netresearchgate.net These calculations can determine structural parameters like bond lengths, bond angles, and dihedral angles. epstem.net

Key electronic properties derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is invaluable for predicting how the molecule will interact with other reagents or biological receptors.

Atomic Charges: Methods like Mulliken, Atomic Polar Tensor (APT), and Natural Bond Orbital (NBO) are used to calculate the partial charge on each atom. researchgate.net This information helps in understanding intramolecular charge transfer and intermolecular interactions. epstem.net For instance, electronegative atoms like oxygen and nitrogen typically exhibit negative atomic charges, influencing hydrogen bonding capabilities. epstem.net

These theoretical calculations provide a detailed picture of the molecule's electronic landscape, guiding further experimental studies on its reactivity and potential applications. uni-greifswald.de

Parameter CalculatedSignificance in Predicting PropertiesTypical Method
Optimized Molecular Geometry Provides the most stable 3D structure, including bond lengths and angles. epstem.netDFT (e.g., B3LYP/6-31G(d,p))
HOMO-LUMO Energies The energy gap indicates chemical reactivity and stability. researchgate.netDFT, Ab Initio
Molecular Electrostatic Potential (MEP) Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.DFT, Ab Initio
Mulliken/NBO Atomic Charges Quantifies the charge distribution on each atom, explaining polarity and intermolecular forces. researchgate.netepstem.netDFT, Ab Initio
Vibrational Frequencies Predicts the molecule's infrared (IR) spectrum, which can be compared with experimental data for structural validation. epstem.netDFT, Ab Initio

Conformational Analysis and Exploration of Energy Landscapes

The flexibility of this compound, particularly around its single bonds (e.g., the C-O, C-C, and C-N bonds), allows it to adopt multiple three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable conformers (lowest energy states) and the energy barriers for converting between them.

This exploration of the potential energy surface is crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that fits into a receptor's binding site. Computational methods systematically rotate the molecule's flexible bonds and calculate the potential energy of each resulting structure. This process maps out an energy landscape, highlighting energy minima (stable conformers) and saddle points (transition states). Studies on similar molecules, such as Schiff base compounds, have utilized computational models to investigate the structures and relative stabilities of different isomers, validating the theoretical structures against experimental crystallographic data. uni-greifswald.de

Molecular Docking and Ligand-Receptor Interaction Predictions for this compound Analogs

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a biological target like a protein or enzyme (receptor). researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. laurinpublishers.com

For analogs of this compound, docking studies can elucidate how modifications to the core structure affect binding to specific targets. For example, studies on related N-benzyl and benzyloxy-containing compounds have been performed to predict their interactions with various receptors. mdpi.comresearchgate.net The process involves:

Obtaining the 3D structures of the ligand and the target receptor.

Placing the ligand in the receptor's active site and sampling numerous possible conformations and orientations.

Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The lower the binding energy, the more favorable the interaction. researchgate.net

These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. mdpi.com For instance, the introduction of a benzyloxy group in some ligands was shown to increase hydrophobic interactions, enhancing binding affinity and selectivity for nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.com Such insights are critical for the rational design of more potent and selective analogs.

Analog/Related Compound ClassBiological TargetPredicted Interactions/Findings
Quinuclidine-triazole analogs with benzyloxy group α3β4 Nicotinic Acetylcholine Receptor (nAChR)The benzyloxy group increased hydrophobic interactions and lipophilicity, contributing to high binding affinity and selectivity. mdpi.com
N-benzyl aniline (B41778) derivatives Carbonic Anhydrase (hCA I, hCA II), Acetylcholinesterase (AChE)Compounds showed high binding affinities with binding energies ranging from -8.8 to -9.3 kcal/mol, supported by in vitro inhibition data. researchgate.net
Imatinib analogues Tyrosine KinaseIn silico docking was used to predict binding modes and guide the synthesis of novel kinase inhibitors. researchgate.net
N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides TrmD (tRNA-(N1G37) methyltransferase)Docking studies revealed conformational poses in the active site, suggesting a potential for partial inhibition. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. laurinpublishers.com For a series of this compound analogs, a QSAR model could predict their activity without the need to synthesize and test each compound individually.

The development of a QSAR model involves several steps:

Data Set: A series of analogs with experimentally determined biological activities (e.g., IC₅₀ values) is required.

Descriptor Calculation: Various molecular descriptors are calculated for each analog. These descriptors quantify different aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, atomic charges), and topological features (e.g., molecular connectivity indices).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity.

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and reliable.

Once validated, the QSAR model can be used to predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis and further investigation.

In Silico Prediction of Synthetic Feasibility and Selectivity

Beyond predicting biological activity, computational chemistry can also assist in planning the synthesis of this compound and its analogs. In silico tools for computer-aided synthesis design (CASD) can propose potential synthetic routes by applying known chemical reactions in a retrosynthetic manner.

These programs can assess the feasibility of a proposed synthetic step by considering factors such as:

Starting Material Availability: Synthesis prediction software is often linked to databases of commercially available chemicals, prioritizing routes that begin from accessible starting materials.

Selectivity: In cases where a reaction could yield multiple products (e.g., regioselectivity or stereoselectivity), computational models can predict the likely product distribution by comparing the activation energies of the competing reaction pathways.

While experimental validation is always necessary, these in silico predictions can save significant time and resources by helping chemists to identify and focus on the most promising synthetic strategies.

Vii. Advanced Research Directions and Potential Applications for N 4 Allyloxy Benzyl N Methylamine

Innovations in Synthetic Methodologies Tailored for N-[4-(allyloxy)benzyl]-N-methylamine and its Scaffolds

The synthesis of this compound and related N-substituted benzylamines can be achieved through various established and innovative methodologies. A common and straightforward approach involves a two-step process: the formation of an imine from 4-(allyloxy)benzaldehyde and methylamine (B109427), followed by the reduction of the imine to the final secondary amine.

More advanced and efficient synthetic strategies applicable to this class of compounds are continuously being developed to improve yields, reduce steps, and enhance substrate scope. These include one-pot reactions and the use of novel catalytic systems. organic-chemistry.org For instance, processes for preparing N-benzylamines in a single vessel by reacting a benzaldehyde (B42025) with an amine to form an imine, and then hydrogenating it in the same solvent without removing the water of reaction, have been patented. google.comgoogle.com This method increases efficiency for industrial-scale production.

Another innovative approach in the broader context of N-methylamine synthesis involves the use of protecting groups. The 4-(alkylamino)benzyl-N-methylamine scaffold has been reported as an effective protecting group for synthesizing N-methylamides and amines. semanticscholar.orgresearchgate.net The benzyl (B1604629) group can be selectively removed under specific conditions, highlighting a sophisticated method for controlling reactivity in complex syntheses. semanticscholar.orgresearchgate.net

Below is a comparison of various synthetic methodologies applicable to benzylamine (B48309) scaffolds.

MethodologyDescriptionKey FeaturesReference
Reductive AminationTwo-step reaction involving the formation of an imine from an aldehyde and an amine, followed by reduction with a hydrogen source and catalyst (e.g., Pd/C).Classic, reliable method. google.comgoogle.comchemicalbook.com
Catalyst-Free Imine Condensation–IsoaromatizationA catalyst- and additive-free synthesis of N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines.Metal-free, operationally simple. beilstein-journals.org
"Borrowing Hydrogen" MethodologyN-alkylation of amines with alcohols, catalyzed by transition metals like Manganese(I), where hydrogen is temporarily "borrowed" from the alcohol and used to reduce the in-situ formed imine.Atom-economic, efficient, uses readily available alcohols. organic-chemistry.org
Protecting Group StrategyUse of a benzylamine moiety, such as 4-(alkylamino)benzyl-N-methylamine, as a protecting group that can be cleaved efficiently with trifluoroacetic acid (TFA).Provides selectivity in multi-step synthesis. semanticscholar.orgresearchgate.net

Design and Synthesis of Novel Derivates for Targeted Research Applications

The this compound scaffold serves as a valuable template for designing and synthesizing novel derivatives for various research applications, particularly in drug discovery. While derivatives of this exact molecule are not extensively documented in public literature, the modification of its core structure aligns with current strategies in medicinal chemistry. The benzylamine motif is a key component in numerous bioactive compounds. nih.gov

Researchers frequently design new molecules by modifying existing scaffolds to enhance potency, selectivity, or pharmacokinetic properties. For example, extensive research has been conducted on substituted N-benzylphenethylamines (commonly known as NBOMe compounds) as potent psychoactive substances, demonstrating how modifications to the benzyl and phenethylamine (B48288) rings can drastically alter biological activity. ojp.gov Similarly, benzamide (B126) derivatives incorporating substituted phenyl scaffolds are being developed as potent PARP-1 inhibitors for potential use in cancer therapy. nih.gov Other research has focused on 2-arylbenzimidazole derivatives as potential α-amylase inhibitors for managing diabetes. nih.gov

The this compound structure offers several points for diversification:

The Amine Group: The secondary amine can be functionalized to form amides, sulfonamides, or tertiary amines with diverse substituents.

The Aromatic Ring: The benzene (B151609) ring can undergo electrophilic substitution to introduce additional functional groups that can modulate the molecule's properties.

The Allyl Group: The terminal double bond of the allyl group is highly versatile and can be used in reactions like epoxidation, dihydroxylation, or metathesis to attach other molecular fragments.

The following table summarizes research on related scaffolds, illustrating the potential for designing novel derivatives.

Scaffold/Derivative ClassTargeted Research ApplicationTherapeutic PotentialReference
N-Benzylphenethylamines (NBOMes)Serotonin receptor agonismNeuroscience research (Note: Also includes illicit drugs) ojp.gov
Benzamide DerivativesPARP-1 inhibitionAnticancer agents nih.gov
2-Arylbenzimidazolesα-Amylase inhibitionAnti-diabetic agents nih.gov
N-Allyl-N-Sulfonyl YnamidesSynthesis of amidinesDevelopment of pharmacophores for drug discovery nih.gov

Integration into Materials Science and Polymer Chemistry as a Building Block

The presence of the allyloxy group makes this compound a promising candidate for applications in materials science and polymer chemistry. The allyl group provides a reactive handle for polymerization. Aromatic compounds containing allyloxy groups can serve as bifunctional monomers or initiators in polymerization processes. univook.com

For instance, 4,4′-Sulfonylbis((allyloxy)benzene) is a compound used as an initiator and bifunctional monomer in the synthesis of various copolymers for electronics and textiles. univook.com Its unique structure, featuring reactive allyloxy groups on phenyl rings, is key to its function. univook.com Similarly, the terminal double bond in the allyl group of this compound can participate in polymerization reactions such as:

Free Radical Polymerization: To form polymers with the benzylamine moiety in the side chain.

Thiol-Ene "Click" Chemistry: A highly efficient and orthogonal reaction where the allyl group reacts with a thiol, allowing for the creation of cross-linked networks or for grafting the molecule onto surfaces.

Copolymerization: It can be copolymerized with other monomers like styrenes to create materials with tailored properties.

The inclusion of the N-methylbenzylamine group within the polymer structure could impart specific properties to the resulting material, such as altered hydrophilicity, pH-responsiveness, or the ability to coordinate with metal ions.

Role as a Key Synthetic Intermediate for More Complex Bioactive Molecules

This compound is well-suited to act as a key intermediate in the synthesis of more complex molecules, particularly those with potential biological activity. Its structure contains multiple functional groups that can be selectively manipulated.

The N-allyl-N-benzylamine core is a substructure found in various synthetic targets. For example, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide demonstrates how this core can be readily integrated into larger molecules containing other important pharmacophores, like the sulfonamide group. nsf.govresearchgate.net

Furthermore, reagents with a similar N-benzyl-N-methylamine structure are used in advanced organic synthesis to construct complex heterocyclic systems. N-benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine, for instance, serves as a precursor to non-stabilized azomethine ylides. enamine.net These reactive intermediates undergo [3+2] or [3+3] cycloaddition reactions to build functionalized N-heterocyclic scaffolds, such as pyrrolidines and spirocycles, which are prevalent in medicinal chemistry. enamine.net This highlights the potential of the this compound scaffold to be used in similar complex transformations to create innovative, drug-like molecules.

The table below provides examples of how benzylamine-type structures are used as intermediates.

Intermediate TypeSynthetic TransformationResulting Complex MoleculeReference
N-Allyl-N-benzylamineReaction with p-toluenesulfonyl chlorideN-allyl-N-benzyl-4-methylbenzenesulfonamide nsf.govresearchgate.net
N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamineGeneration of azomethine ylide and [3+2] cycloadditionBicyclic Pyrrolidines and other N-Heterocycles enamine.net
Styrenes and UreasCopper-catalyzed three-component carboaminationSecondary benzylureas nih.gov

Q & A

What are the optimized synthetic protocols for preparing N-[4-(allyloxy)benzyl]-N-methylamine in academic laboratories?

Methodological Answer:
The synthesis typically involves a two-step process:

Allylation of 4-hydroxybenzyl chloride : React 4-hydroxybenzyl chloride with allyl bromide under basic conditions (e.g., K₂CO₃) in a polar solvent like acetone to yield 4-(allyloxy)benzyl chloride.

N-Methylamination : Treat 4-(allyloxy)benzyl chloride with methylamine in dichloromethane (DCM) or toluene, using a base (e.g., NaOH or K₂CO₃) to facilitate nucleophilic substitution. This method aligns with protocols for synthesizing structurally analogous N-methylbenzylamines .

Key Considerations:

  • Monitor reaction progress via TLC or GC-MS.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the allyloxy group (δ 5.8–6.0 ppm for vinyl protons; δ 60–70 ppm for oxygenated carbons) and methylamine (δ 2.2–2.5 ppm for N-CH₃).
  • X-Ray Crystallography : Single-crystal analysis confirms bond angles and dihedral conformations, as demonstrated for N-allyl-N-benzyl sulfonamides .
  • Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns.

What are the critical stability parameters and storage recommendations for this compound?

Methodological Answer:

  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition above 80°C; avoid heating during purification .
  • Storage : Store at 2–4°C in amber vials under nitrogen to prevent oxidation of the allyloxy group. Use desiccants to mitigate hygroscopicity.
  • Handling : Conduct hazard assessments per ACS guidelines, focusing on amine reactivity and allyl ether flammability .

How does the allyloxy substituent influence the compound's reactivity in transition-metal-catalyzed cross-coupling reactions?

Methodological Answer:
The allyloxy group enables:

  • Heck Coupling : Pd-catalyzed coupling with aryl halides at the allyl terminus (e.g., forming biaryl derivatives).
  • [3+2] Cycloadditions : Reactivity with azides or nitrones under thermal or photochemical conditions.
  • Radical Additions : Initiation with AIBN or peroxides for functionalization at the allylic position.
    Comparative studies with methoxy analogs show enhanced π-orbital participation due to conjugation .

What computational chemistry approaches best predict the conformational flexibility of this compound?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311++G(d,p) to model rotational barriers (e.g., ~12 kcal/mol for benzyl-amine bond rotation).
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., in DCM or water) on allyloxy group orientation.
  • Validation : Compare computational results with crystallographic data from related N-benzylamines .

What biological screening strategies are appropriate for assessing the mutagenic potential of this compound derivatives?

Methodological Answer:

  • Ames II Test : Use Salmonella typhimurium strains TA98 and TA100 with/without S9 metabolic activation.
  • Dose-Response Analysis : Compare mutagenicity against positive controls (e.g., benzyl chloride) and negative controls (DMSO).
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce mutagenicity, as observed in anomeric amides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.